molecular formula C19H15NO3S2 B280674 N-(3,5-dimethylphenyl)-2-oxo-2H-naphtho[1,8-bc]thiophene-6-sulfonamide

N-(3,5-dimethylphenyl)-2-oxo-2H-naphtho[1,8-bc]thiophene-6-sulfonamide

Cat. No.: B280674
M. Wt: 369.5 g/mol
InChI Key: WYVXNTOFMHLBGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,5-dimethylphenyl)-2-oxo-2H-naphtho[1,8-bc]thiophene-6-sulfonamide, commonly known as DNTS, is a synthetic compound that has gained significant attention in the field of medicinal chemistry. DNTS is a sulfonamide derivative of naphtho[1,8-bc]thiophene, which is a heterocyclic compound with potential biological activity.

Mechanism of Action

The mechanism of action of DNTS is not fully understood. However, it has been suggested that DNTS may act by inhibiting the activity of enzymes involved in cancer cell proliferation and angiogenesis. DNTS has also been found to induce apoptosis in cancer cells, which is a programmed cell death process that is often dysregulated in cancer cells.
Biochemical and Physiological Effects:
DNTS has been shown to have various biochemical and physiological effects. It has been found to decrease the expression of various pro-inflammatory cytokines, such as TNF-α and IL-6, in vitro. DNTS has also been found to inhibit the activity of the enzyme carbonic anhydrase, which is involved in the regulation of pH in various biological systems. Additionally, DNTS has been shown to have antioxidant activity, which may be beneficial in the prevention of various oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using DNTS in lab experiments is its relatively simple synthesis method. Additionally, DNTS has shown promising results in various scientific research applications, which makes it a potentially useful tool for further investigation. However, one of the limitations of using DNTS is its relatively low solubility in water, which may make it difficult to use in certain experimental settings.

Future Directions

There are several future directions for the investigation of DNTS. One potential direction is the further investigation of its potential use as an anticancer agent, particularly in vivo. Additionally, the use of DNTS as a fluorescent probe for the detection of metal ions in biological systems could be further explored. Finally, the investigation of the potential use of DNTS in the prevention of oxidative stress-related diseases could also be an interesting area of research.

Synthesis Methods

The synthesis of DNTS involves the reaction of 3,5-dimethylphenylamine with 2-hydroxy-1,4-naphthoquinone in the presence of sulfuric acid and acetic anhydride. The resulting product is then treated with sodium sulfite and sodium hydroxide to obtain DNTS as a yellow solid. The overall yield of the synthesis is around 50%.

Scientific Research Applications

DNTS has shown promising results in various scientific research applications. It has been studied for its potential use as an anticancer agent, as it has been found to inhibit the growth of cancer cells in vitro. DNTS has also been investigated for its antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Additionally, DNTS has been studied for its potential use as a fluorescent probe for the detection of metal ions in biological systems.

Properties

Molecular Formula

C19H15NO3S2

Molecular Weight

369.5 g/mol

IUPAC Name

N-(3,5-dimethylphenyl)-3-oxo-2-thiatricyclo[6.3.1.04,12]dodeca-1(12),4,6,8,10-pentaene-9-sulfonamide

InChI

InChI=1S/C19H15NO3S2/c1-11-8-12(2)10-13(9-11)20-25(22,23)17-7-6-16-18-14(17)4-3-5-15(18)19(21)24-16/h3-10,20H,1-2H3

InChI Key

WYVXNTOFMHLBGF-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1)NS(=O)(=O)C2=C3C=CC=C4C3=C(C=C2)SC4=O)C

Canonical SMILES

CC1=CC(=CC(=C1)NS(=O)(=O)C2=C3C=CC=C4C3=C(C=C2)SC4=O)C

Origin of Product

United States

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